molecular formula C3H7BO2 B8814265 cis-1-Propene-1-boronic acid

cis-1-Propene-1-boronic acid

Cat. No.: B8814265
M. Wt: 85.90 g/mol
InChI Key: CBMCZKMIOZYAHS-UHFFFAOYSA-N
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Description

cis-1-Propene-1-boronic acid (CAS: 7547-96-8) is an organoboronic acid characterized by a boron atom bonded to a propenyl group in a cis-configuration. Its molecular formula is C₃H₇BO₂, with a molecular weight of 85.90 g/mol . This compound is also known by synonyms such as (Z)-1-Propenylboronic acid, cis-丙烯基硼酸, and cis-Propenylboronic acid .

Organoboronic acids like this compound are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where they act as versatile intermediates for forming carbon-carbon bonds . Their geometric isomerism (cis vs. trans) significantly influences their reactivity and application scope.

Properties

Molecular Formula

C3H7BO2

Molecular Weight

85.90 g/mol

IUPAC Name

prop-1-enylboronic acid

InChI

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3

InChI Key

CBMCZKMIOZYAHS-UHFFFAOYSA-N

Canonical SMILES

B(C=CC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration of Propyne: One common method for preparing cis-1-Propene-1-boronic acid involves the hydroboration of propyne using diborane (B2H6) or borane (BH3) as the boron source.

    Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of vinyl halides with boronic acids.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-1-Propene-1-boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: Reduction of this compound can yield alkanes or other reduced products.

    Substitution: This compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

    Oxidation: H2O2, NaBO3

    Reduction: LiAlH4, NaBH4

    Substitution: Palladium catalysts, aryl halides

Major Products:

    Oxidation: Alcohols, ketones

    Reduction: Alkanes

    Substitution: Various substituted alkenes and alkanes

Comparison with Similar Compounds

Geometric Isomer: trans-1-Propenylboronic Acid

trans-1-Propenylboronic acid (CAS: 7547-97-9) shares the same molecular formula (C₃H₇BO₂ ) but differs in the spatial arrangement of the propenyl group (trans-configuration). Key distinctions include:

  • Applications : Trans isomers are often preferred in reactions requiring planar alignment of the boron group with catalytic sites .
Property cis-1-Propene-1-boronic Acid trans-1-Propenylboronic Acid
CAS Number 7547-96-8 7547-97-9
Configuration cis (Z) trans (E)
Molecular Formula C₃H₇BO₂ C₃H₇BO₂
Molecular Weight 85.90 g/mol 85.90 g/mol

Structural Analog: Allylboronic Acid

Allylboronic acid (C₃H₇BO₂ ; CAS: 7547-96-8 for cis, 7547-97-9 for trans) differs in the position of the double bond (terminal vs. internal).

  • Reactivity : Allylboronic acids are more reactive in conjugate addition reactions due to the terminal double bond, whereas this compound’s internal double bond may limit such applications .

Alkyl vs. Alkenyl Boronic Acids: n-Butylboronic Acid

n-Butylboronic acid (CAS: 107-95-9) is an alkyl boronic acid with the formula C₄H₁₁BO₂ . Key comparisons:

  • Electronic Properties : The absence of a double bond in n-butylboronic acid reduces electron-withdrawing effects, making it less reactive in electrophilic coupling reactions compared to alkenyl derivatives like this compound .
  • Applications : Alkyl boronic acids are often used in hydrofunctionalization reactions, while alkenyl variants are prioritized for cross-coupling .

Other Alkenyl Boronic Acids: (E)-Prop-1-en-1-ylboronic Acid

This isomer (CAS: 486422-19-9) shares the same molecular formula but adopts an E-configuration.

  • Thermodynamic Stability : The trans (E) isomer is generally more thermodynamically stable than the cis (Z) form due to reduced steric clash .
  • Catalytic Preferences : Palladium catalysts may favor the E-isomer in couplings requiring extended conjugation .

Q & A

Q. What are the fundamental synthetic routes and characterization methods for cis-1-propene-1-boronic acid?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via hydroboration of propyne derivatives or stereoselective cross-coupling reactions. Key steps include using borane reagents under inert conditions to preserve stereochemical integrity .
  • Characterization : Employ 1H^{1}\text{H} and 11B^{11}\text{B} NMR spectroscopy to confirm the cis-configuration and boron presence. Mass spectrometry (MS) and X-ray crystallography validate molecular structure and purity .
  • Purification : Use column chromatography (silica gel) with non-polar solvents to isolate the isomer, followed by recrystallization for high-purity yields .

Q. How does the stereochemistry of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Steric and Electronic Effects : The cis-configuration positions the boronic acid group and propene moiety in proximity, enhancing transmetalation efficiency. This stereochemistry reduces steric hindrance during palladium-catalyzed coupling, improving yields of chiral biaryl products .
  • Experimental Design : Compare coupling rates and yields of cis- vs. trans-isomers using identical Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., Na2_2CO3_3) in THF/H2_2O. Monitor reaction progress via TLC and quantify diastereomeric excess (de) by chiral HPLC .

Advanced Research Questions

Q. What strategies optimize the use of this compound in synthesizing boron-doped semiconductors?

Methodological Answer:

  • Polymerization Techniques : Incorporate the compound into conjugated polymers via Heck coupling or ring-opening metathesis. The boron atom introduces electron-deficient regions, enhancing charge transport properties .
  • Characterization : Use UV-Vis spectroscopy to assess bandgap modulation and X-ray photoelectron spectroscopy (XPS) to confirm boron doping levels. Compare hole/electron mobility via field-effect transistor (FET) measurements .
  • Challenge : Address boronic acid instability in aqueous conditions by developing anhydrous polymerization protocols .

Q. How can this compound be leveraged to design apoptosis-inducing tubulin inhibitors?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace hydroxyl groups in combretastatin analogs with boronic acid to enhance tubulin binding. Test derivatives against cancer cell lines (e.g., Jurkat, B-16) using MTT assays .
  • Mechanistic Studies : Perform tubulin polymerization assays (IC50_{50} measurements) and FACScan analysis to confirm apoptosis induction. Compare IC50_{50} values of boronic acid derivatives (e.g., 13c: 0.48–2.1 µM) against non-boron analogs (e.g., compound 17) .
  • Data Interpretation : Use COMPARE analysis to evaluate growth inhibition patterns across 39 cancer cell lines, identifying unique mechanisms vs. combretastatin A-4 .

Q. How do solvent systems and catalysts affect the stereoselectivity of this compound in asymmetric syntheses?

Methodological Answer:

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) with Pd/Ni catalysts in polar aprotic solvents (DMF, DMSO). Measure enantiomeric excess (ee) via chiral GC or NMR with europium shift reagents .
  • Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation rates. Correlate solvent polarity with transition-state stabilization using DFT calculations .

Q. How can contradictory data on the hydrolytic stability of this compound be resolved?

Methodological Answer:

  • Controlled Degradation Studies : Expose the compound to varying pH (4–10) and humidity levels. Quantify degradation products (e.g., boric acid) via 11B^{11}\text{B} NMR and LC-MS. Identify protective groups (e.g., MIDA boronates) to enhance stability .
  • Collaborative Validation : Reproduce conflicting studies using standardized protocols (e.g., IUPAC guidelines) and share raw data via open-access platforms to isolate variables (e.g., trace metal contaminants) .

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